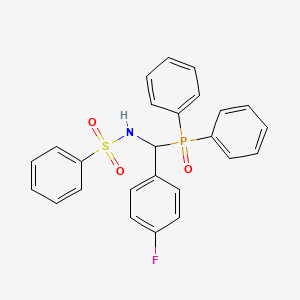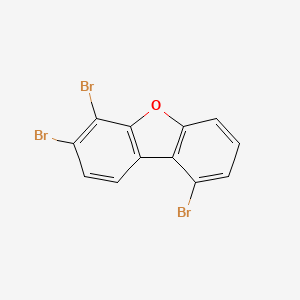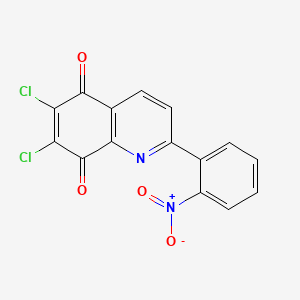
5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- is a derivative of quinolinedione, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and a nitrophenyl group at the 2 position of the quinolinedione scaffold. These structural modifications impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- typically involves the introduction of chlorine atoms and a nitrophenyl group onto the quinolinedione scaffold. One common method involves the chlorination of 5,8-quinolinedione followed by nitration to introduce the nitrophenyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinolinedione derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its interactions with enzymes and proteins, particularly those involved in redox reactions.
Medicine: Research has shown potential anticancer, antibacterial, and antifungal activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- involves its interaction with cellular enzymes and proteins. The compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components. It also inhibits certain enzymes by forming covalent bonds with their active sites, disrupting their normal function. The molecular targets include enzymes involved in cellular respiration and redox balance .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Quinolinedione, 6,7-dichloro-2-methyl-
- 5,7-Dichloro-8-quinolinol
- Streptonigrin
- Lavendamycin
Uniqueness
5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- is unique due to the presence of both chlorine atoms and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of biological activities and can be used as a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
61472-28-4 |
|---|---|
Molecular Formula |
C15H6Cl2N2O4 |
Molecular Weight |
349.1 g/mol |
IUPAC Name |
6,7-dichloro-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H6Cl2N2O4/c16-11-12(17)15(21)13-8(14(11)20)5-6-9(18-13)7-3-1-2-4-10(7)19(22)23/h1-6H |
InChI Key |
SKOMARNVBFNCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


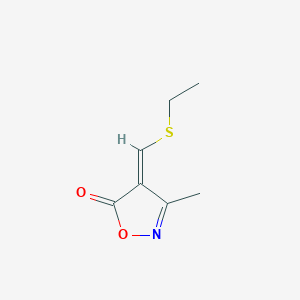
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
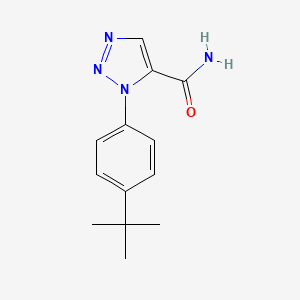
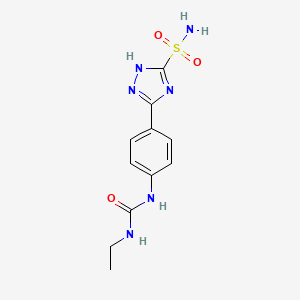
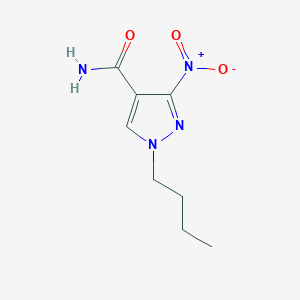

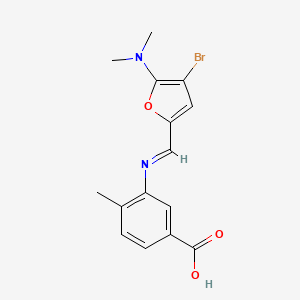
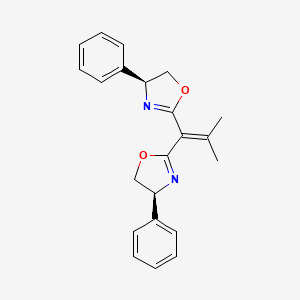
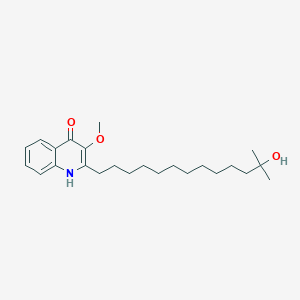
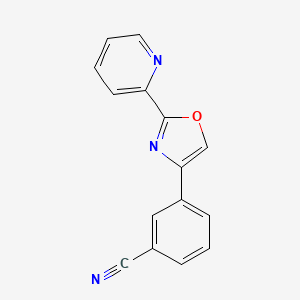

![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
